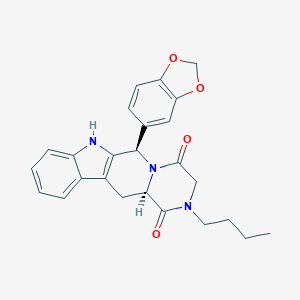
(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL is a complex organic compound characterized by the presence of a dichlorophenyl group attached to a tetrahydronaphthalenol structure. This compound is notable for its stereochemistry, existing as a mixture of diastereomers, which are non-mirror image stereoisomers. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 1-tetralone.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4-dichlorobenzaldehyde, which is then reacted with 1-tetralone to form an intermediate.
Reduction: The intermediate is subjected to reduction conditions, often using reagents like sodium borohydride or lithium aluminum hydride, to yield the desired tetrahydronaphthalenol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a mixture of diastereomers.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, using agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitrating agents, halogenating agents, and other electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol: A similar compound without the stereochemistry.
4-(3,4-Dichlorophenyl)-1-naphthol: Lacks the tetrahydro structure.
4-(3,4-Dichlorophenyl)-tetralone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol is unique due to its stereochemistry and the presence of both dichlorophenyl and tetrahydronaphthalenol moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-CHPOKUKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431518 |
Source


|
| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374777-87-4 |
Source


|
| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)





![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)







